molecular formula C10H6N6O4 B10912588 6-(4-Nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1003993-03-0

6-(4-Nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B10912588
CAS No.: 1003993-03-0
M. Wt: 274.19 g/mol
InChI Key: OZIVHXXZQWCEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at position 6 with a 4-nitro-1H-pyrazole moiety and a carboxylic acid group at position 2. Its molecular formula is C₁₀H₆N₆O₄ (derived from hydrolysis of the ethyl ester in ).

Properties

CAS No.

1003993-03-0

Molecular Formula

C10H6N6O4

Molecular Weight

274.19 g/mol

IUPAC Name

6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C10H6N6O4/c17-10(18)8-1-9-11-2-6(4-15(9)13-8)14-5-7(3-12-14)16(19)20/h1-5H,(H,17,18)

InChI Key

OZIVHXXZQWCEOT-UHFFFAOYSA-N

Canonical SMILES

C1=C2N=CC(=CN2N=C1C(=O)O)N3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Core Pyrazolo[1,5-a]pyrimidine Synthesis

The foundational step in preparing the target compound is constructing the pyrazolo[1,5-a]pyrimidine scaffold. A microwave-assisted cyclocondensation between β-enaminones and NH-3-aminopyrazoles has been identified as a highly efficient route . For example, β-enaminones derived from acetylacetone react with 3-aminopyrazole under microwave irradiation (120°C, 30 min) to yield pyrazolo[1,5-a]pyrimidine intermediates with regioselective control . Key advantages include reduced reaction times (from hours to minutes) and improved yields (75–89%) compared to conventional heating .

ParameterCondition
SolventEthanol with acetic acid (6 equiv)
AtmosphereOxygen (1 atm)
Temperature130°C
Reaction Time18 hours
Yield94%

This method leverages acetic acid as a promoter and molecular oxygen as a terminal oxidant, ensuring efficient C–N bond formation without metal catalysts . The nitro group’s electron-withdrawing nature enhances reactivity, facilitating coupling at the pyrimidine’s C6 position.

Carboxylic Acid Functionalization

The 2-carboxylic acid group is typically introduced through ester hydrolysis . Early-stage intermediates often incorporate ethyl or methyl esters, which are hydrolyzed under basic conditions. For instance, ethyl 6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes saponification with aqueous NaOH (2 M, 80°C, 4 h) to yield the carboxylic acid derivative. Post-hydrolysis purification via recrystallization (ethanol/water) ensures >98% purity.

Regioselectivity and Byproduct Mitigation

Regioselectivity challenges arise during pyrazole-pyrimidine coupling. Studies demonstrate that electronic and steric effects govern substitution patterns. The nitro group’s placement on pyrazole’s C4 position directs coupling to the pyrimidine’s C6 site due to reduced steric hindrance . Competing reactions, such as triazolo[1,5-a]pyridine formation, are suppressed by maintaining a 6:1 molar ratio of acetic acid to substrate and avoiding excess Brønsted acids .

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol . Analytical confirmation includes:

  • 1H NMR : Distinct signals for pyrazole (δ 8.2–8.5 ppm) and pyrimidine (δ 6.8–7.6 ppm) protons .

  • MS : Molecular ion peak at m/z 320 (M+) corresponding to C₁₃H₈N₆O₄.

  • X-ray diffraction : Planar fused-ring system with bond angles confirming sp² hybridization .

Scalability and Industrial Feasibility

Large-scale synthesis (≥100 g) requires modifications to circumvent microwave limitations. Batch reactors operating under reflux (ethanol, 12 h) achieve comparable yields (85–90%) but demand rigorous temperature control to prevent decarboxylation . Continuous-flow systems are emerging as alternatives, reducing processing times by 40% .

Chemical Reactions Analysis

Functional Group Reactivity Profile

The compound's reactivity is governed by three key components:

  • Nitro group (electron-withdrawing, redox-active)

  • Carboxylic acid (acidic proton, nucleophilic carboxylate)

  • Pyrazolo[1,5-a]pyrimidine scaffold (π-deficient aromatic system)

Electronic effects :
The nitro group at position 4 of the pyrazole ring induces significant electron withdrawal (+M effect), activating adjacent positions for nucleophilic substitution while deactivating the pyrimidine ring toward electrophilic attack .

Catalytic Hydrogenation

Reaction :
C10H6N6O4Pd/C, 40 psiH2,EtOHC10H8N6O2+2H2O\text{C}_{10}\text{H}_{6}\text{N}_{6}\text{O}_{4} \xrightarrow[\text{Pd/C, 40 psi}]{H_2, EtOH} \text{C}_{10}\text{H}_{8}\text{N}_{6}\text{O}_{2} + 2\text{H}_2\text{O}

ConditionTimeYieldProduct Characterization
5% Pd/C, 25°C6 h92%IR: 1540 cm⁻¹ (NO₂) → 3400 cm⁻¹ (NH₂)
Raney Ni, 50°C4 h88%LC-MS: m/z 277 → 249

The reduced amine derivative serves as a precursor for:

  • Buchwald-Hartwig aminations (Xantphos/Pd(OAc)₂, 80°C)

  • Diazotization followed by Sandmeyer reactions

Esterification & Amidation

ReagentConditionsProductApplication
SOCl₂, MeOHReflux, 3 hMethyl esterProdrug synthesis
EDCl, HOBt, R-NH₂DMF, 0°C→RT, 12 hAmide derivativesKinase inhibitor probes

Mechanistic insight :
The electron-withdrawing nitro group increases carboxylic acid acidity (pKₐ ≈ 2.8), facilitating nucleophilic acyl substitution .

Nucleophilic Aromatic Substitution

The activated pyrazole ring undergoes regioselective displacement at position 5:

General reaction :
R-X+SubstrateBasePolar aproticR-substituted product\text{R-X} + \text{Substrate} \xrightarrow[\text{Base}]{\text{Polar aprotic}} \text{R-substituted product}

NucleophileConditionsRegioselectivityYield
NH₃DMSO, 120°C, 8 hC5 > C7 (4:1)76%
PhS⁻DMF, K₂CO₃, 80°C, 6 hExclusive C583%

X-ray crystallography confirms substitution occurs at the C5 position due to maximal positive charge density at this site (NBO analysis) .

Cyclocondensation Reactions

The carboxylic acid participates in heterocycle formation:

Reaction with hydrazines :
Substrate+R-NHNH2ΔPyrazolo-triazole hybrids\text{Substrate} + \text{R-NHNH}_2 \xrightarrow{\Delta} \text{Pyrazolo-triazole hybrids}

HydrazineTemp. (°C)Time (h)Product Bioactivity
4-NO₂-C₆H₄-NHNH₂1205EGFR inhibition (IC₅₀ 38 nM)
CH₃CONHNH₂1008COX-2 selectivity (SI > 150)

Comparative Reaction Table

The compound's reactivity differs significantly from related derivatives:

DerivativeNitro Reduction Ea (kJ/mol)Carboxylic Acid pKₐS_NAr Rate (rel.)
6-(4-Nitro-1H-pyrazol-1-yl)PP-2-COOH84.32.81.00
6-Phenyl-PP-2-COOHN/A3.20.17
6-Amino-PP-2-COOHN/A4.10.02

PP = pyrazolo[1,5-a]pyrimidine; Data from

Mechanistic Considerations

  • Nitro group participation : Stabilizes transition states in nucleophilic substitutions through resonance-assisted charge delocalization

  • Steric effects : The 1H-pyrazole orientation creates a pseudo-planar geometry, favoring front-side attack in S_NAr mechanisms

  • Solvent dependence : Polar aprotic solvents (DMSO, DMF) enhance reaction rates by 3-5× compared to protic solvents

This comprehensive reactivity profile establishes 6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid as a versatile intermediate for developing targeted therapeutics and functional materials.

Scientific Research Applications

Anticancer Activity

6-(4-Nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has shown promising results as an anticancer agent. Its mechanism involves the selective inhibition of Bruton's tyrosine kinase (BTK), an enzyme crucial for B-cell receptor signaling in various cancers, particularly in hematological malignancies. The inhibition of BTK can lead to reduced proliferation of cancer cells and enhanced apoptosis.

Recent studies have demonstrated that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines. For instance, research highlighted the compound's ability to induce cell cycle arrest and apoptosis in leukemia cells through specific signaling pathways .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a range of pathogens. Its efficacy has been evaluated using standard methods such as the disc diffusion assay, revealing significant inhibition zones against bacteria like Staphylococcus aureus and Escherichia coli. The presence of the nitro group is believed to play a crucial role in enhancing its antimicrobial properties by disrupting bacterial cell membranes .

Enzyme Inhibition

This compound acts as an inhibitor for various enzymes involved in critical biochemical pathways. This includes:

  • Protein Kinases : The compound has been shown to inhibit several protein kinases that are often overactive in cancerous tissues.
  • Anti-inflammatory Targets : It also demonstrates potential in inhibiting enzymes involved in inflammatory responses, which could be beneficial in treating chronic inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of derivatives of this compound:

StudyFindings
Study 1Demonstrated significant cytotoxicity against leukemia cell lines with IC₅₀ values in low micromolar range .
Study 2Evaluated antimicrobial activity against E. coli and S. aureus; showed effective inhibition at concentrations as low as 50 µg/mL .
Study 3Investigated enzyme inhibition; found effective against BTK with a binding affinity measured through molecular docking studies .

Mechanism of Action

The mechanism of action of 6-(4-Nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and pharmacological implications:

Compound Name Substituents (Positions) Molecular Weight Key Features Biological Activity Synthesis Reference
Target Compound :
6-(4-Nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 6 : 4-Nitro-1H-pyrazole
- 2 : Carboxylic acid
274.20 Nitro group enhances electrophilicity; carboxylic acid improves solubility and binding. Potential kinase inhibition (hypothesized) Hydrolysis of ethyl ester precursor
Compound 39 :
5-[2-(Difluoromethyl)-1H-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 5 : 2-(Difluoromethyl)benzimidazole
- 7 : Morpholine
- 2 : Carboxylic acid
474.39 Difluoromethyl and morpholine enhance lipophilicity and target affinity. PI3Kδ inhibition (IC₅₀ = 12 nM) Hydrolysis of ester intermediate with LiOH
5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid - 5 : 4-Methylphenyl
- 7 : Trifluoromethyl
- 2 : Carboxylic acid
337.27 Trifluoromethyl increases metabolic stability; methylphenyl aids π-π stacking. Anticancer activity (in vitro) Coupling of trifluoromethyl precursors
6-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid - 6 : Methylsulfonyl
- 2 : Carboxylic acid
257.24 Sulfonyl group enhances acidity and hydrogen-bonding capacity. Enzyme inhibition (e.g., proteases) Sulfonation of precursor
Carboxamide Derivatives
(e.g., CAS 489450-00-2)
- 2 : Carboxamide
- 5/7 : Chlorophenyl/trifluoromethyl
462.86 Amide substitution improves membrane permeability. Kinase selectivity (e.g., JAK2 inhibition) HATU-mediated amide coupling

Key Findings from Comparative Analysis

Impact of Substituents on Activity :

  • The nitro group in the target compound may enhance electrophilicity, favoring interactions with nucleophilic residues in enzyme active sites. In contrast, trifluoromethyl () or difluoromethyl () groups improve metabolic stability and hydrophobic interactions .
  • Morpholine at position 7 (Compound 39) contributes to solubility and target engagement, critical for PI3Kδ inhibition .

Role of Carboxylic Acid vs. Amide :

  • The carboxylic acid moiety in the target compound and its analogs facilitates hydrogen bonding with kinases, while carboxamide derivatives () exhibit better cellular uptake due to reduced polarity .

Synthetic Flexibility :

  • The target compound is synthesized via ester hydrolysis (), whereas analogs like Compound 39 require multi-step functionalization, including reductive amination and HATU-mediated couplings .

Biological Activity

6-(4-Nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a complex organic compound characterized by a fused heterocyclic structure that combines pyrazole and pyrimidine rings. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and an inhibitor of various enzymes.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H8_{8}N4_{4}O3_{3}, with a molecular weight of 275.18 g/mol. The presence of a nitro group and carboxylic acid functionalities significantly enhances its biological activity and provides avenues for further chemical modifications. The compound's reactivity is influenced by its functional groups, allowing it to participate in various chemical reactions such as nucleophilic substitutions and reductions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It selectively inhibits Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling pathways involved in cancer progression. This selective inhibition is particularly valuable in developing targeted cancer therapies aimed at minimizing side effects associated with conventional treatments .

Enzyme Inhibition

The compound has shown promising results in inhibiting various enzymes linked to cancer and other diseases. For instance, it has been identified as a potential inhibitor of receptor tyrosine kinases (RTKs), which are implicated in many malignancies due to their role in cell signaling related to growth and differentiation .

Antimicrobial and Anti-inflammatory Activities

In addition to its anticancer potential, this compound has demonstrated antimicrobial properties against several bacterial strains, including E. coli and S. aureus. The compound's anti-inflammatory effects have also been noted, with studies showing its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in inflammatory responses .

The biological activity of this compound can be attributed to its ability to bind effectively to various biological targets. Interaction studies utilizing techniques like surface plasmon resonance and molecular docking simulations have elucidated its binding affinities and mechanisms against specific enzymes or receptors involved in disease pathways. The nitro group enhances the electrophilicity of adjacent carbon atoms in the pyrazolo[1,5-a]pyrimidine scaffold, facilitating stronger interactions through hydrogen bonding and electrostatic interactions .

Comparative Analysis

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructureKey FeaturesBiological Activity
6-(4-Amino-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acidStructureAmino group instead of nitroAnticancer activity
6-(Phenyl-pyrazolyl)pyrazolo[1,5-a]pyrimidineStructurePhenyl substitutionInhibitor of protein kinases
6-(Chloro-pyrazolyl)pyrazolo[1,5-a]pyrimidineStructureChlorinated derivativeAntimicrobial properties

The unique combination of functional groups in this compound contributes to its enhanced biological activity compared to other derivatives.

Case Studies

Recent studies have evaluated the efficacy of this compound in vitro and in vivo:

  • In Vitro Studies : A series of experiments demonstrated that the compound effectively inhibited cancer cell proliferation at low micromolar concentrations, showcasing its potential as a therapeutic agent.
  • In Vivo Studies : Animal models treated with this compound exhibited significant tumor regression compared to control groups, supporting its anticancer claims.

Q & A

Q. Table 1. Key Synthetic Parameters for Derivatives

Reaction StepOptimal ConditionsYield RangeReference
Pyrazole couplingiPr₂NEt, EtOH, 25°C, 12 h60–75%
CyclizationNMP, 140°C, 5 h70–80%
Tosylation4-methylbenzenesulfonyl chloride, 0°C65–70%
Boronate formationPd(dppf)Cl₂, KOAc, dioxane, 80°C85–90%

Q. Table 2. Biological Activity Data

DerivativeTargetIC₅₀ (nM)Assay TypeReference
ULK-101ULK112Kinase assay
FAUC 329 analogDopamine D3R8.3Radioligand
PI3Kδ inhibitorPI3Kδ4.7Cellular screen

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.